3-Morpholino-1-phénylpropan-1-amine

Vue d'ensemble

Description

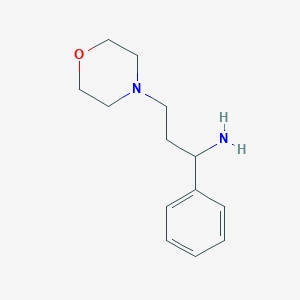

3-Morpholino-1-phenylpropan-1-amine is an organic compound with the molecular formula C₁₃H₂₀N₂O It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms

Applications De Recherche Scientifique

3-Morpholino-1-phenylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.

Mécanisme D'action

Target of Action

3-Morpholino-1-phenylpropan-1-amine, also known as 3-Phenylpropylamine, is a small molecule that primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

It is known that the compound interacts with its targets, trypsin-1 and trypsin-2, potentially altering their activity

Biochemical Pathways

Proteases like trypsin play a role in protein catabolism, and their inhibition can affect numerous downstream effects, including protein digestion and secretion .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic profile would be crucial in determining its therapeutic potential .

Result of Action

Given its potential interaction with trypsin enzymes, it may influence processes regulated by these enzymes, such as protein digestion and secretion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Morpholino-1-phenylpropan-1-amine. For instance, the compound has been studied as a corrosion inhibitor for N80 steel in an acid environment . This suggests that the compound’s efficacy can vary depending on the environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-1-phenylpropan-1-amine typically involves the reaction of morpholine with 3-chloro-1-phenylpropan-1-amine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the morpholine displaces the chlorine atom on the 3-chloro-1-phenylpropan-1-amine, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Morpholino-1-phenylpropan-1-amine can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Morpholino-1-phenylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted amines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Morpholino-1-phenylpropan-1-one: A related compound with a ketone functional group instead of an amine.

3-Morpholino-1-phenyl-3-(pyridin-4-yl)propan-1-one: Another similar compound with a pyridine ring.

Uniqueness

3-Morpholino-1-phenylpropan-1-amine is unique due to its specific structure, which combines a morpholine ring with a phenylpropanamine backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

3-Morpholino-1-phenylpropan-1-amine, an organic compound with the molecular formula , is characterized by its morpholino group attached to a phenylpropanamine structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of 3-Morpholino-1-phenylpropan-1-amine, focusing on its interactions, synthetic routes, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structure of 3-Morpholino-1-phenylpropan-1-amine consists of a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen atom and five carbon atoms. This unique structure contributes to its biological activity and potential therapeutic applications.

Table 1: Structural Features of 3-Morpholino-1-phenylpropan-1-amine

| Feature | Description |

|---|---|

| Molecular Formula | |

| Morpholine Group | Present |

| Phenyl Group | Present |

| Basicity | Moderate due to amine functionality |

Pharmacological Potential

Research indicates that 3-Morpholino-1-phenylpropan-1-amine exhibits various biological activities, particularly in pharmacology. It has been studied for its potential as:

- Antidepressant : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems.

- Anticancer Agent : Initial investigations have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Interaction Studies

Interaction studies focus on the binding affinity and activity of 3-Morpholino-1-phenylpropan-1-amine at various receptor sites. Preliminary data suggest that it may interact with:

- Serotonin Receptors : Potential modulation of serotonin pathways may underlie its antidepressant effects.

- Dopaminergic Systems : Interaction with dopamine receptors could contribute to both its mood-enhancing and possible antipsychotic properties.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of neurotransmitters | |

| Anticancer | Cytotoxicity against cancer cells | |

| Receptor Interaction | Binding to serotonin and dopamine receptors |

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-Morpholino-1-phenylpropan-1-amine. Various modifications to the morpholine and phenyl groups can significantly alter its pharmacological profile.

Key Findings from SAR Studies

- Morpholine Substitution : Replacing the morpholine ring with other nitrogen-containing heterocycles (e.g., piperidine) has shown varying degrees of potency, suggesting that steric and electronic properties are critical for activity.

- Phenyl Ring Modifications : Substituents on the phenyl ring can enhance lipophilicity and binding affinity, impacting overall bioactivity.

Table 3: SAR Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)-N-methylpropan-1-amines | Chlorinated Phenyl Derivative | Enhanced lipophilicity due to chlorine |

| N,N-Dimethylaminoethylbenzene | Tertiary Amine | Different nitrogen substitution |

| 4-Methylmorpholine | Morpholine Derivative | Methyl substitution alters properties |

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that 3-Morpholino-1-phenylpropan-1-amine exhibits significant cytotoxicity against HeLa cells. At a concentration of 50 µM, it impaired cell viability by approximately 49.3%, indicating potential as an anticancer agent.

Case Study 2: Antidepressant Effects

A recent study explored the antidepressant-like effects of this compound in animal models. Results indicated that administration resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting a potential mechanism for mood enhancement.

Propriétés

IUPAC Name |

3-morpholin-4-yl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUZMSKFADOAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598876 | |

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173273-39-7 | |

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.